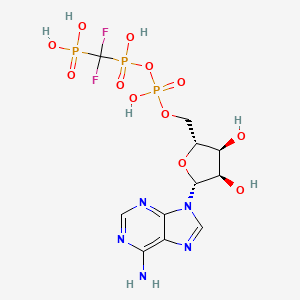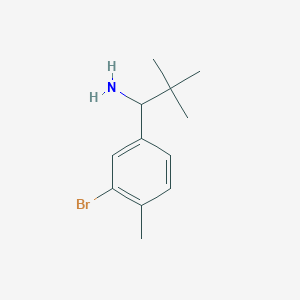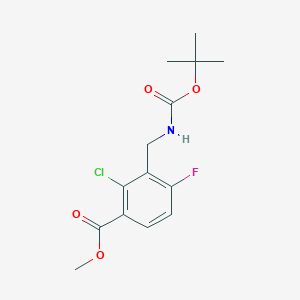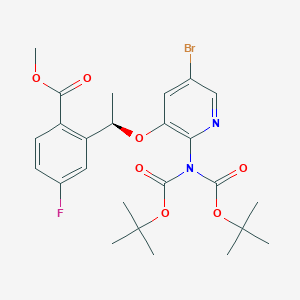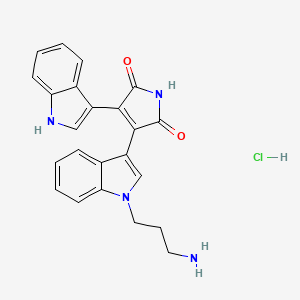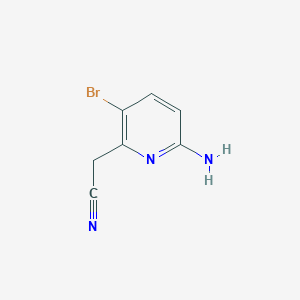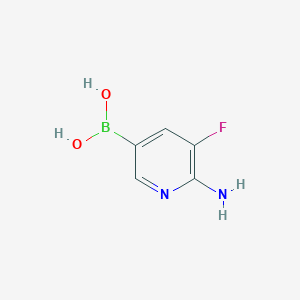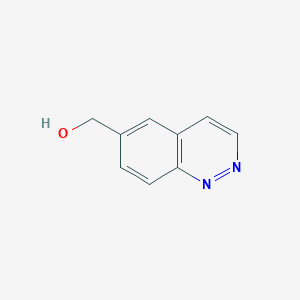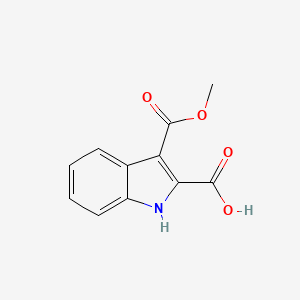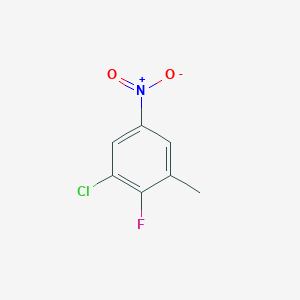
3-Chloro-2-fluoro-5-nitrotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-fluoro-3-methyl-5-nitrobenzene is an aromatic compound with the molecular formula C7H5ClFNO2 It is characterized by the presence of chloro, fluoro, methyl, and nitro substituents on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3-methyl-5-nitrobenzene can be synthesized through various methods. One common approach involves the nitration of 1-chloro-2-fluoro-3-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound.
Industrial Production Methods: In industrial settings, the production of 1-chloro-2-fluoro-3-methyl-5-nitrobenzene often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-fluoro-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the compound susceptible to electrophilic aromatic substitution reactions. Common reactions include halogenation, nitration, and sulfonation.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Nucleophilic Substitution: The chloro and fluoro substituents can be displaced by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl3).
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products:
Reduction: 1-Chloro-2-fluoro-3-methyl-5-aminobenzene.
Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Chloro-2-fluoro-3-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-fluoro-3-methyl-5-nitrobenzene primarily involves its interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents can also influence the compound’s reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
- 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene
- 2-Fluoro-3-methyl-5-nitrobenzene
- 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
Uniqueness: 1-Chloro-2-fluoro-3-methyl-5-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both chloro and fluoro groups enhances its reactivity in nucleophilic substitution reactions, while the nitro group provides a site for reduction and further functionalization.
Propiedades
Fórmula molecular |
C7H5ClFNO2 |
|---|---|
Peso molecular |
189.57 g/mol |
Nombre IUPAC |
1-chloro-2-fluoro-3-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3 |
Clave InChI |
NIEPCJDPUXIBGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1F)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B15223538.png)



![6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15223560.png)
